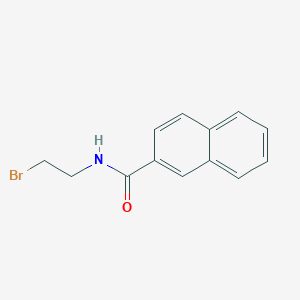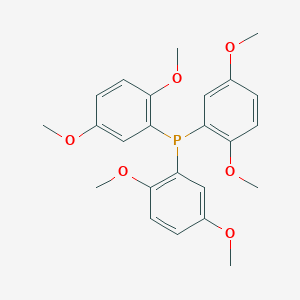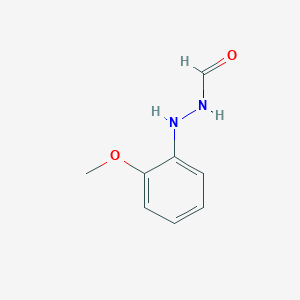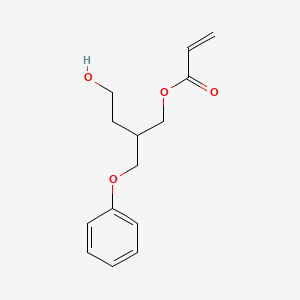
Acetic acid;9-methylundecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;9-methylundecan-1-ol is a chemical compound that combines the properties of acetic acid and 9-methylundecan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of various chemicals and as a food preservative. 9-methylundecan-1-ol is an alcohol with a long carbon chain, which contributes to its hydrophobic properties. The combination of these two components results in a compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-methylundecan-1-ol typically involves the esterification of acetic acid with 9-methylundecan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The reaction can be represented as follows:
CH3COOH+CH3(CH2)8CH(CH3)CH2OH→CH3COOCH2(CH2)8CH(CH3)CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes, where acetic acid and 9-methylundecan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the ester product is separated from the reaction mixture through distillation or other separation techniques.
化学反応の分析
Types of Reactions
Acetic acid;9-methylundecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 9-methylundecan-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidation of the alcohol group can yield 9-methylundecan-1-one or 9-methylundecanoic acid.
Reduction: Reduction of the ester bond can produce acetic acid and 9-methylundecan-1-ol.
Substitution: Substitution reactions can produce various acyl derivatives, depending on the nucleophile used.
科学的研究の応用
Acetic acid;9-methylundecan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies of lipid metabolism and membrane biology due to its hydrophobic properties.
Medicine: Research into the potential therapeutic effects of this compound, particularly its antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;9-methylundecan-1-ol depends on its chemical structure. The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, releasing acetic acid and 9-methylundecan-1-ol. The acetic acid component can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The long carbon chain of 9-methylundecan-1-ol contributes to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
9-methylundecan-1-ol: An alcohol with a long carbon chain, used in the production of fragrances and flavors.
Ethyl acetate: An ester of acetic acid and ethanol, used as a solvent in various applications.
Uniqueness
Acetic acid;9-methylundecan-1-ol is unique due to the combination of acetic acid and a long-chain alcohol. This combination imparts both hydrophilic and hydrophobic properties, making it useful in applications where both properties are desirable. The compound’s ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis.
特性
CAS番号 |
83375-84-2 |
|---|---|
分子式 |
C14H30O3 |
分子量 |
246.39 g/mol |
IUPAC名 |
acetic acid;9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-3-12(2)10-8-6-4-5-7-9-11-13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |
InChIキー |
KVVNEHGFCSZPGB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCCCCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


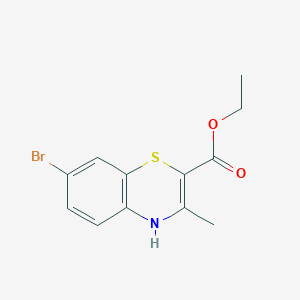
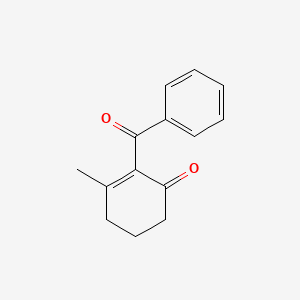
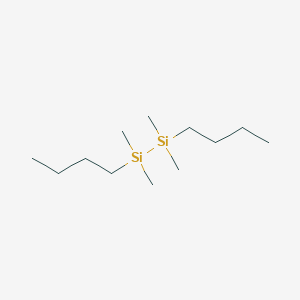
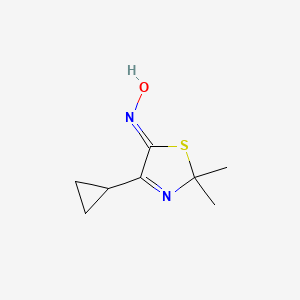

![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
